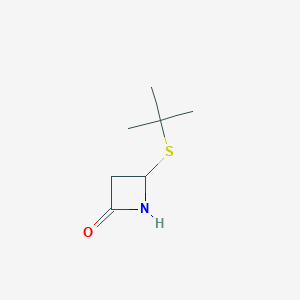4-(tert-Butylsulfanyl)azetidin-2-one
CAS No.: 79669-40-2
Cat. No.: VC19349272
Molecular Formula: C7H13NOS
Molecular Weight: 159.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79669-40-2 |
|---|---|
| Molecular Formula | C7H13NOS |
| Molecular Weight | 159.25 g/mol |
| IUPAC Name | 4-tert-butylsulfanylazetidin-2-one |
| Standard InChI | InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9) |
| Standard InChI Key | JWLWDGOJBAJFQO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1CC(=O)N1 |
Introduction
Structural and Chemical Characteristics of 4-(tert-Butylsulfanyl)azetidin-2-one
Molecular Architecture
The core structure of 4-(tert-Butylsulfanyl)azetidin-2-one consists of a four-membered azetidin-2-one ring (a β-lactam) with a tert-butylsulfanyl (–S–C(CH₃)₃) group attached to the nitrogen atom at the 4-position. The tert-butyl group introduces significant steric bulk, while the sulfur atom contributes electron-withdrawing effects and potential nucleophilic reactivity. The lactam ring’s inherent strain (approximately 90° bond angles) predisposes it to ring-opening reactions, a property exploited in drug design and polymer chemistry .
Spectroscopic Properties
While experimental data for this specific compound are scarce, analogous azetidin-2-one derivatives exhibit characteristic infrared (IR) absorption bands at 1,750–1,680 cm⁻¹ for the lactam carbonyl (C=O) stretch. Nuclear magnetic resonance (NMR) spectroscopy would predict the following signals:
-
¹H NMR: A singlet for the tert-butyl group’s nine equivalent protons (δ ~1.3 ppm) and distinct resonances for the azetidine ring protons (δ 3.5–4.5 ppm).
-
¹³C NMR: A carbonyl carbon at δ ~165 ppm, with the tert-butyl carbons appearing at δ 25–30 ppm (CH₃) and δ 45–50 ppm (quaternary C) .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-(tert-Butylsulfanyl)azetidin-2-one can be inferred from methodologies used for analogous azetidines. A plausible route involves:
-
Epoxide Ring-Opening: Reacting a tert-butylsulfanyl-containing epoxide with a nitrogen nucleophile to form the azetidine ring.
-
Lactamization: Cyclization of a β-amino acid derivative under dehydrating conditions.
A modified procedure from superbase-induced azetidine synthesis (as described in J. Org. Chem. 2020 ) could be adapted. For example:
-
Step 1: Treatment of tert-butylsulfanyloxirane with a superbase (e.g., LDA/DBU) to generate an enolate intermediate.
-
Step 2: Intramolecular cyclization to form the azetidin-2-one ring, driven by kinetic control to favor the strained four-membered product over thermodynamically stable five-membered analogs .
Table 1: Hypothetical Reaction Conditions for 4-(tert-Butylsulfanyl)azetidin-2-one Synthesis
| Parameter | Value/Description |
|---|---|
| Starting Material | tert-Butylsulfanyloxirane |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) at −78°C |
| Reaction Time | 2–4 hours |
| Yield (Predicted) | 60–75% |
Stability and Reactivity
-
Acidic Hydrolysis: Cleavage of the lactam to form a β-amino acid derivative.
-
Nucleophilic Attack: Thiol-disulfide exchange at the sulfur center, enabling functionalization (e.g., conjugation with biomolecules).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume